tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Methodology and Chemical Biology
Indole scaffolds are recognized as "privileged" frameworks in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netmdpi.com This structural motif is present in essential biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its fundamental role in biological processes. mdpi.com Consequently, functionalized indoles are a focal point in the search for new therapeutic agents, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netmdpi.com
The importance of this scaffold has spurred the development of numerous synthetic strategies for its construction and functionalization. derpharmachemica.com These methods range from classical approaches like the Fischer Indole Synthesis to modern transition-metal-catalyzed reactions involving palladium, copper, and rhodium, which allow for the creation of highly functionalized indole architectures. derpharmachemica.commdpi.com The continuous innovation in synthetic methods provides access to a vast array of indole derivatives for biological screening and materials science applications. dergipark.org.tr
Overview of Formylindole Acetate (B1210297) Derivatives in Organic Synthesis
Within the broad class of indole derivatives, those containing both a formyl (aldehyde) group and an acetate moiety represent particularly useful intermediates in multi-step organic synthesis. The formyl group, typically at the C3 position, is a versatile handle for various chemical transformations. It readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations, Wittig reactions, and reductions, making it a key precursor for building molecular complexity. dergipark.org.trresearchgate.net
The presence of an acetate group, particularly one attached to the indole nitrogen, provides another site for synthetic elaboration. For instance, the synthesis of compounds like 2-(3-formyl-1H-indol-1-yl)ethyl acetate has been documented, where an N-substituted indole acetate is subjected to formylation conditions, such as the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce the C3-aldehyde. nih.govacs.org The resulting bifunctional molecule can then be used in the synthesis of more complex targets, such as potential antibacterial agents. nih.gov
Research Trajectory and Academic Importance of tert-Butyl 2-(3-Formyl-1H-Indol-1-yl)acetate
The specific compound, this compound, is primarily valued as a strategic building block in organic synthesis. Its academic importance stems not from its final application, but from its utility as a versatile intermediate. The structure incorporates two key reactive features with orthogonal reactivity.
The aldehyde at the C3-position allows for a wide range of transformations, while the N-substituent contains a tert-butyl ester. The tert-butyl group serves as a common protecting group for the carboxylic acid functionality. It is stable under many reaction conditions used to modify the aldehyde group but can be selectively removed under acidic conditions to unmask the carboxylic acid. This allows for a sequential reaction strategy: first, the aldehyde is transformed, and subsequently, the newly revealed carboxylic acid can be engaged in further reactions, such as amide bond formation. This strategic design makes the compound a valuable tool for the systematic construction of complex molecules.
Below are the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O |
| InChI Key | PGLFVFFQYDRJFL-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases.
Scope and Objectives of Research on this Indole Compound
Research involving this compound is typically focused on its application in synthetic organic chemistry. The primary objective is to leverage its bifunctional nature to construct elaborate molecular architectures that may serve as potential pharmaceutical agents or biological probes.
The scope of such research includes:
Multi-step Synthesis: Employing the compound as an early-stage intermediate in the total synthesis of natural products or the design of novel bioactive molecules.
Library Synthesis: Using the aldehyde and the latent carboxylic acid as diversification points for the creation of libraries of related compounds for high-throughput screening.
Methodology Development: Utilizing the compound as a model substrate to develop new synthetic reactions or to demonstrate the utility of existing methods.
The overarching goal is to exploit the compound's designed-in reactivity to efficiently access complex chemical structures that would be more challenging to synthesize through other routes. Its role is that of an enabler, providing a reliable and versatile starting point for the exploration of new chemical space.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-formylindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)9-16-8-11(10-17)12-6-4-5-7-13(12)16/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAMJBHZPOYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Reactions of Tert Butyl 2 3 Formyl 1h Indol 1 Yl Acetate
Reactions Involving the Formyl Group (–CHO)
The formyl group at the C3 position is the most prominent site for chemical reactions, behaving as a typical aromatic aldehyde. It readily participates in nucleophilic addition and condensation reactions, serving as an electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.
Condensation Reactions: Schiff Base Formation and Imine Derivatives
The carbonyl carbon of the formyl group is electrophilic and reacts readily with primary amines to form Schiff bases or imines. This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The N-substitution on the indole (B1671886) ring does not significantly hinder this classic aldehyde reaction. A variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of imine derivatives.
These reactions are fundamental in the synthesis of various heterocyclic structures and ligands. The general transformation is illustrated below:
Reactant: tert-Butyl 2-(3-formyl-1H-indol-1-yl)acetate
Reagent: Primary Amine (R-NH₂)
Product: tert-Butyl 2-(3-((R-imino)methyl)-1H-indol-1-yl)acetate
| Reactant Amine | Catalyst | Product (Imine Derivative) |
| Aniline | Acetic Acid | tert-Butyl 2-(3-((phenylimino)methyl)-1H-indol-1-yl)acetate |
| Benzylamine | p-Toluenesulfonic acid | tert-Butyl 2-(3-(((benzyl)imino)methyl)-1H-indol-1-yl)acetate |
| Hydroxylamine | Piperidine | tert-Butyl 2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetate (Oxime) |
| Hydrazine | Acetic Acid | tert-Butyl 2-(3-(hydrazonomethyl)-1H-indol-1-yl)acetate (Hydrazone) |
Olefination Reactions: Horner-Wadsworth-Emmons and Wittig-Type Transformations
The formyl group is an excellent substrate for olefination reactions, which convert the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods to achieve this transformation, yielding vinyl-indole derivatives.
In the Wittig reaction, a phosphonium (B103445) ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene isomer, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. These reactions have been successfully applied to various indole-3-carboxaldehydes.
| Reaction Type | Reagent | Typical Base | Product (Alkene Derivative) |
| Wittig | (Triphenylphosphoranylidene)acetonitrile | N/A (stabilized ylide) | (E/Z)-tert-Butyl 2-(3-(2-cyanovinyl)-1H-indol-1-yl)acetate |
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | tert-Butyl 2-(3-vinyl-1H-indol-1-yl)acetate |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-3-yl)acrylate |
| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | (E)-tert-Butyl 2-(3-(2-cyanovinyl)-1H-indol-1-yl)acetate |
Reduction to Hydroxymethyl and Subsequent Derivatives
The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group) using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are mild enough to selectively reduce the aldehyde without affecting the tert-butyl ester moiety. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken as they can potentially reduce the ester group under harsher conditions.
The resulting product, tert-butyl 2-(3-(hydroxymethyl)-1H-indol-1-yl)acetate, is a valuable intermediate itself. The primary alcohol can be further functionalized, for instance, by conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions or by oxidation.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | tert-Butyl 2-(3-(hydroxymethyl)-1H-indol-1-yl)acetate |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | tert-Butyl 2-(3-(hydroxymethyl)-1H-indol-1-yl)acetate |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | tert-Butyl 2-(3-(hydroxymethyl)-1H-indol-1-yl)acetate |
Oxidation to Carboxylic Acid Derivatives
The aldehyde functionality can be oxidized to a carboxylic acid group. This transformation provides access to 1-(tert-butoxycarbonylmethyl)-1H-indole-3-carboxylic acid, another important building block. Various oxidizing agents can accomplish this conversion. Mild oxidants like silver oxide (Tollens' reagent) or sodium chlorite (B76162) are often employed to prevent over-oxidation or side reactions on the electron-rich indole nucleus. More vigorous oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used, but reaction conditions must be carefully controlled.
| Oxidizing Agent | Conditions | Product |
| Sodium Chlorite (NaClO₂) | NaH₂PO₄, 2-methyl-2-butene | 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-indole-3-carboxylic acid |
| Silver(I) Oxide (Ag₂O) | NaOH, H₂O/THF | 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-indole-3-carboxylic acid |
| Potassium Permanganate (KMnO₄) | Acetone, water (buffered) | 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-indole-3-carboxylic acid |
Cyclization Reactions Initiated by the Formyl Moiety
The formyl group can act as an electrophilic trigger for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, in the presence of a suitable nucleophile positioned elsewhere on the molecule or introduced via another reactant, the aldehyde can participate in cyclocondensation reactions. Reactions such as the Friedländer annulation or Pictet-Spengler-type reactions, when adapted for this substrate, can yield polycyclic indole derivatives. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by an intramolecular cyclization, can be a pathway to construct new rings fused to the indole core.
Reactions Involving the Acetate (B1210297) Ester Moiety
The tert-butyl acetate group at the N1 position is relatively stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions. This property is often exploited for deprotection purposes. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, efficiently cleaves the tert-butyl group via an E1 elimination mechanism, releasing isobutylene (B52900) and yielding the corresponding N-acetic acid derivative, 2-(3-formyl-1H-indol-1-yl)acetic acid. This reaction is typically clean and high-yielding.
This deprotection is a critical step in synthetic pathways where the carboxylic acid functionality is required for subsequent transformations, such as amide bond formation. The ester can also be hydrolyzed under forcing basic conditions, but this is less common due to the stability of the tert-butyl ester to nucleophilic attack.
Reactions at the Indole Nitrogen (N-1)
The substituent at the indole nitrogen dictates the electronic properties of the heterocyclic ring and can itself be a site of reaction.
The N-CH₂COOtBu group in this compound is attached via a stable carbon-nitrogen single bond. Unlike common N-protecting groups such as N-Boc (tert-butoxycarbonyl) or N-benzyl, this N-alkyl substituent is not designed for easy removal. Cleavage of the N-C bond would require harsh reductive or oxidative conditions that would likely degrade the indole ring system. Therefore, reactions involving the removal of this group to generate indole-3-carboxaldehyde (B46971) are not a common or practical synthetic strategy. Derivatizations at this position primarily involve the transformations of the ester group as detailed in section 3.2.
Annulation reactions involve the construction of a new ring onto an existing scaffold. While the indole nucleus is frequently used in such reactions, there is limited evidence in the scientific literature of the N-acetic acid ester moiety of this compound actively participating as a key component in intramolecular cyclization or annulation processes. Its primary role remains that of an N-substituent that modifies the electronic properties and steric environment of the indole core.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The regioselectivity of this substitution is strongly influenced by the existing substituents.
In the case of this compound, the directing effects of the substituents play a crucial role. The C-3 position, which is the most nucleophilic site in an unsubstituted indole, is blocked by an electron-withdrawing formyl group. This group deactivates the pyrrole (B145914) portion of the indole ring towards electrophilic attack. Conversely, the N-1 alkyl acetate group is weakly electron-donating, which would typically activate the ring.
The net effect of a deactivating group at C-3 is the redirection of electrophilic attack away from the pyrrole ring (C-2) and towards the benzene (B151609) portion of the molecule (positions C-4, C-5, C-6, and C-7). Studies on analogous 3-acylindoles have shown that electrophilic substitution occurs preferentially at the C-6 position, with the C-4 position being a minor site of reaction. umn.edu
| Reaction | Typical Reagents | Expected Major Product Position | Rationale |
| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Ac₂O | C-6 | The C-3 formyl group deactivates the pyrrole ring, directing the electrophile to the electron-rich benzene ring. umn.edu |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C-6 | Similar to nitration, substitution is directed to the carbocyclic ring. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is difficult | The indole ring is strongly deactivated by the C-3 formyl group, making Friedel-Crafts reactions challenging under standard conditions. researchgate.net |
| Palladium-Catalyzed Arylation | Aryl Iodide, Pd(OAc)₂, AgOAc | C-4 | Directed C-H functionalization has been shown to favor the C-4 position for 3-formylindoles. |
This directed reactivity allows for the selective functionalization of the benzene ring of the indole, providing a pathway to a variety of substituted indole derivatives that would be difficult to access through other synthetic routes.
Impact of Existing Substituents on Regioselectivity
The reactivity of the indole nucleus in "this compound" is governed by the electronic properties of its substituents. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, typically at the C3 position. nih.gov However, in this specific molecule, the C3 position is already occupied by an electron-withdrawing formyl group (-CHO).
The presence of the formyl group at the C3 position has a profound impact on the regioselectivity of subsequent reactions. Electron-withdrawing groups on the indole ring generally decrease the nucleophilicity of the heterocycle. nih.gov For electrophilic aromatic substitution reactions, the C3-formyl group deactivates the pyrrole ring, making the benzenoid ring (the six-membered ring) the more likely site for reaction. Within the benzenoid ring, electrophilic attack is typically directed to the C5 and C7 positions.
Conversely, the tert-butyl acetate group at the N1 position, while sterically bulky, does not fundamentally alter the deactivating nature of the C3-formyl group. Its primary role is often as a protecting group for the indole nitrogen, preventing N-alkylation or other reactions at this site and improving solubility in organic solvents.
Studies on substituted indoles have shown that the nature and position of substituents are critical in determining reaction outcomes. For instance, in bromination reactions, the rate diminishes with an increase in the electron-withdrawing power of a substituent. researchgate.net Indoles bearing electron-withdrawing substituents generally exhibit lower reactivity in reactions involving nucleophilic attack by the indole ring itself. nih.gov This deactivation means that reactions that might otherwise occur at the C2 or C3 positions are disfavored, redirecting reactivity towards the benzene portion of the molecule or requiring different reaction mechanisms, such as those involving metal catalysis.
Metal-Catalyzed Cross-Coupling Reactions and their Potential
Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of heterocyclic compounds, including indole derivatives. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under mild conditions. For a molecule like this compound, these methods offer a pathway to introduce a wide array of substituents, particularly on the benzenoid ring, which is less accessible through classical electrophilic substitution due to the deactivating C3-formyl group. Palladium-based catalytic systems have proven to be particularly effective for the functionalization of indole derivatives. beilstein-journals.org
Suzuki-Miyaura Coupling (if applicable to indole derivatives)
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a widely used transformation in modern organic synthesis. researchgate.netrsc.org This reaction is applicable to indole derivatives, providing a robust method for the arylation of the indole core. nih.govmdpi.com
For this compound to participate in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable halide or triflate derivative. For example, bromination of the indole ring, likely at the C5 or C6 position, would furnish the necessary precursor. This halo-substituted indole could then be coupled with a variety of aryl or heteroaryl boronic acids or esters. Research has demonstrated the successful double Suzuki-Miyaura coupling of 5,7-dibromoindoles, including those with a 3-formyl substituent, to generate 5,7-diarylindoles in good yields. rsc.org The reaction tolerates the formyl group and can be performed even without N-protection, highlighting its versatility. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling on Substituted Indoles
| Indole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5,7-Dibromo-1H-indole-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, H₂O | 5,7-Diphenyl-1H-indole-3-carbaldehyde | 77 | rsc.org |
| 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 3-Phenylindazole | 85 | nih.gov |
This table presents data for structurally related compounds to illustrate the applicability of the Suzuki-Miyaura reaction.
Other Palladium-Catalyzed Transformations
Beyond the Suzuki-Miyaura coupling, a diverse range of other palladium-catalyzed reactions can be envisioned for the modification of this compound and related indole structures. These transformations open up avenues for introducing different types of functional groups and constructing more complex molecular architectures.
Heck Coupling: This reaction couples an unsaturated halide with an alkene. A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups onto the indole ring.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com It provides a direct method for the alkynylation of the indole nucleus, creating precursors for further transformations.
C-H Activation/Functionalization: This is a rapidly evolving field that allows for the direct coupling of a C-H bond with a reaction partner, avoiding the need for pre-functionalization (e.g., halogenation). mdpi.combeilstein-journals.org Palladium catalysts are frequently used to activate C-H bonds at various positions of the indole ring (e.g., C2, C4, C7) for arylation, alkenylation, or acylation. beilstein-journals.orgrsc.org For instance, the alkenylation of indoles can proceed via an electrophilic palladation mechanism. beilstein-journals.org
Dearomatization Reactions: Palladium catalysis can also be employed in the dearomatization of indoles to create three-dimensional indoline (B122111) structures. nih.gov An intermolecular dearomatizative arylation of indoles using diazonium salts and boronic acids has been developed, yielding 2,3-diarylated indolines. nih.gov
These palladium-catalyzed methods collectively offer a powerful and flexible platform for the chemical modification of this compound, enabling the synthesis of a wide range of complex and potentially bioactive molecules.
Applications of Tert Butyl 2 3 Formyl 1h Indol 1 Yl Acetate in Complex Organic Synthesis
As a Precursor for Diverse Heterocyclic Frameworks
The presence of both an electrophilic aldehyde and a nucleophilic indole (B1671886) core, albeit with a substituted nitrogen, allows tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate to be a key starting material for the construction of various fused heterocyclic systems.
Synthesis of Pyrazole-Fused Indole Derivatives
The formyl group of this compound serves as a crucial electrophilic site for condensation reactions with hydrazine derivatives, leading to the formation of pyrazole-fused indole systems. In a typical reaction sequence, the indole derivative is treated with a hydrazine, such as hydrazine hydrate or a substituted hydrazine, in the presence of an acid or base catalyst. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]indole core structure. The reaction conditions can be tailored to favor specific regioisomers.
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine Hydrate | tert-Butyl 2-(1H-pyrazolo[3,4-b]indol-1-yl)acetate |
| This compound | Phenylhydrazine | tert-Butyl 2-(2-phenyl-2H-pyrazolo[3,4-b]indol-1-yl)acetate |
This synthetic strategy provides a direct route to novel heterocyclic compounds that integrate the indole and pyrazole motifs, both of which are prevalent in biologically active molecules.
Construction of Fused Polycyclic Indole Systems
The reactivity of the formyl group and the indole nucleus can be harnessed to construct more complex, fused polycyclic systems. For instance, in a Fischer indole-like synthesis, the formyl group can be condensed with an appropriate N-arylhydrazine to form a hydrazone. Subsequent treatment with a Lewis or Brønsted acid can induce a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and aromatization to afford a carbazole derivative, a prominent structural motif in many natural products and functional materials.
Another approach involves the use of intramolecular cyclization reactions. The acetic acid side chain can be modified to introduce a nucleophilic or electrophilic center that can react with the C4 or C2 position of the indole ring, leading to the formation of a new ring system. For example, conversion of the tert-butyl ester to a carboxylic acid, followed by activation and reaction with a suitable intramolecular nucleophile, could lead to the formation of a lactam-fused indole.
Development of Indole-Based Alkaloid Analogs
The indole core is a fundamental building block of numerous alkaloids with significant physiological activities. This compound can serve as a starting point for the synthesis of simplified or modified analogs of these natural products. For example, the formyl group can undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce an acrylic ester side chain. This extended conjugate system can then participate in various cycloaddition or Michael addition reactions to build up the complex frameworks characteristic of certain indole alkaloids.
Furthermore, the formyl group can be reduced to a hydroxymethyl group, which can be further functionalized, or oxidized to a carboxylic acid, providing additional handles for synthetic elaboration. These transformations allow for the systematic modification of the indole scaffold to explore structure-activity relationships and develop new therapeutic agents.
Role as a Key Building Block for Advanced Molecular Architectures
Beyond the synthesis of fused heterocycles, this compound is a valuable component in the construction of larger and more complex molecular structures through various carbon-carbon bond-forming reactions.
Linear and Branched Chain Elongation Reactions
The formyl group is a versatile functional group for chain elongation reactions. It can readily participate in aldol condensations with enolates of ketones, esters, or other carbonyl compounds to form β-hydroxy carbonyl adducts. Subsequent dehydration can lead to the formation of α,β-unsaturated systems, effectively extending the carbon chain at the C3 position of the indole.
Table of Representative Chain Elongation Reactions:
| Reaction Type | Reagent | Product Type |
| Aldol Condensation | Acetone | β-Hydroxy ketone |
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | α,β-Unsaturated ester |
| Grignard Reaction | Methylmagnesium bromide | Secondary alcohol |
These reactions provide access to a wide range of indole derivatives with functionalized side chains, which can be further manipulated to construct more elaborate molecular targets.
Incorporation into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in modern organic synthesis. The presence of the aldehyde functionality in this compound makes it an ideal substrate for various MCRs.
For instance, in a Ugi-type reaction, the indole aldehyde can react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative in a single step. This allows for the rapid generation of a library of diverse indole-containing compounds for biological screening.
Example of a Potential Multicomponent Reaction:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| This compound | Aniline | tert-Butyl isocyanide | Acetic Acid | α-Acetamido-N-(tert-butyl)-2-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-3-yl)-N-phenylacetamide |
The ability to incorporate the this compound scaffold into such convergent synthetic strategies highlights its importance as a building block for the efficient construction of complex and functionally rich molecules.
< J-8:4 4.3. Intermediate in the Synthesis of Biologically Relevant Molecules
This compound serves as a versatile intermediate in the synthesis of a variety of biologically relevant molecules. Its indole core, substituted with a reactive formyl group and a protected acetic acid side chain, allows for diverse chemical transformations to build more complex molecular architectures. The strategic placement of these functional groups makes it a valuable precursor in the construction of compounds with potential therapeutic applications, particularly in the fields of anti-inflammatory and antiviral research.
Synthetic Routes to Anti-Inflammatory Agents
The indole-3-acetic acid scaffold is a known pharmacophore in the development of anti-inflammatory agents. The formyl group of this compound provides a key handle for elaboration into more complex structures. One common strategy involves a condensation reaction with a suitable active methylene (B1212753) compound, followed by further cyclization or modification to yield potent anti-inflammatory molecules.
For instance, the synthesis of 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones, which have demonstrated significant anti-inflammatory activity, can be envisioned starting from an indole-3-carboxaldehyde (B46971) derivative. researchgate.net While the exact literature synthesis may not explicitly start from the tert-butyl acetate (B1210297) derivative, the formyl group is the key reactive site for the initial Biginelli-type condensation reaction with urea or thiourea and an appropriate acetophenone. The tert-butyl ester could be hydrolyzed in a subsequent step to yield the corresponding carboxylic acid, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Pathways to Antiviral Compounds
The indole nucleus is a prominent structural motif in a wide range of antiviral agents. The chemical versatility of this compound allows for its incorporation into various antiviral scaffolds.
A key reaction of the aldehyde functional group is reductive amination. This reaction allows for the introduction of a variety of amine-containing side chains, which are crucial for the biological activity of many antiviral drugs. The general transformation involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This straightforward and high-yielding reaction opens up a vast chemical space for the synthesis of novel antiviral candidates.
While specific examples detailing the direct use of this compound in the synthesis of known antiviral drugs were not found in the immediate search, its structural features make it an ideal starting material for the synthesis of compounds analogous to known indole-based antivirals. For example, many HIV-1 inhibitors and RNA-dependent RNA polymerase (RdRp) inhibitors feature a substituted indole core. The formyl group of the title compound could be readily converted to an amine, amide, or other functionalities commonly found in these inhibitors.
Spectroscopic and Advanced Structural Characterization of Tert Butyl 2 3 Formyl 1h Indol 1 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate can be achieved.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts for this compound are detailed below. These predictions are based on the analysis of similar structures, such as 2-(3-formyl-1H-indol-1-yl)ethyl acetate (B1210297) and related derivatives. nih.gov
The aldehyde proton (CHO) is expected to be the most downfield signal, appearing as a singlet around 10.0 ppm due to the strong deshielding effect of the carbonyl group. The protons on the indole (B1671886) ring will appear in the aromatic region (7.2-8.4 ppm). Specifically, the H-2 proton is anticipated to be a singlet around 8.3 ppm, significantly downfield due to the anisotropic effects of the adjacent aldehyde group and the nitrogen atom. The protons of the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) typically appear as a complex set of multiplets. H-4 is often the most deshielded of this group, appearing around 8.2 ppm.
The methylene (B1212753) protons (N-CH₂) of the acetate group are expected to resonate as a singlet around 5.0 ppm, shifted downfield by the adjacent nitrogen atom and the ester carbonyl group. The nine equivalent protons of the tert-butyl group (C(CH₃)₃) will produce a characteristic sharp singlet further upfield, typically around 1.4 ppm, due to shielding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | ~10.0 | Singlet (s) |
| H-2 | ~8.3 | Singlet (s) |
| H-4 | ~8.2 | Multiplet (m) |
| H-7 | ~7.6 | Multiplet (m) |
| H-5, H-6 | ~7.3 | Multiplet (m) |
| N-CH₂ | ~5.0 | Singlet (s) |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the carbonyl carbons are the most downfield. The aldehyde carbonyl (CHO) is expected around 185 ppm, while the ester carbonyl (C=O) should appear around 167 ppm.
The carbons of the indole ring will resonate between 110 and 140 ppm. Key signals include C-3a and C-7a at the ring junction. The signal for C-2 is expected around 141 ppm. nih.gov The carbon of the tert-butyl group (quaternary C) will appear around 83 ppm, and the methyl carbons will be the most upfield signal, around 28 ppm. The methylene carbon (N-CH₂) is predicted to be in the region of 48-50 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CHO | ~185 |
| C=O (ester) | ~167 |
| C-2 | ~141 |
| C-7a | ~137 |
| C-3a | ~125 |
| Aromatic C-H | ~124, ~123, ~121 |
| C-3 | ~118 |
| C-7 | ~111 |
| C(CH₃)₃ | ~83 |
| N-CH₂ | ~49 |
While experimental 2D NMR data are not available, these techniques would be essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, which is particularly useful for assigning the adjacent protons on the benzene ring portion of the indole (H-4, H-5, H-6, H-7).
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra (e.g., linking the N-CH₂ proton signal at ~5.0 ppm to the carbon signal at ~49 ppm).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would connect the aldehyde proton (~10.0 ppm) to the C-3 carbon, the H-2 proton to C-3 and C-3a, and the N-CH₂ protons to the ester carbonyl carbon and C-1 of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, helping to confirm the spatial arrangement of the substituents, for instance, between the N-CH₂ protons and the H-7 proton of the indole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.
Two distinct carbonyl stretching bands would be the most prominent features. The aldehyde C=O stretch is expected at a higher wavenumber, typically around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde. The ester C=O stretch should appear at a higher frequency, around 1740-1750 cm⁻¹, which is typical for saturated esters. The presence of two separate peaks in this region would confirm both functional groups.
Other important signals include C-O stretching for the ester group around 1250-1150 cm⁻¹, C-N stretching vibrations, and aromatic C=C stretching in the 1600-1450 cm⁻¹ region. Aromatic and aliphatic C-H stretching bands would be observed just above and below 3000 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | ~1745 |
| Aldehyde C=O | Stretch | ~1690 |
| Aromatic C=C | Stretch | 1600-1450 |
| Ester C-O | Stretch | 1250-1150 |
| Aliphatic C-H | Stretch | 2980-2850 |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (Molecular Formula: C₁₅H₁₇NO₃), the calculated molecular weight is approximately 259.30 g/mol .
High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z = 259 would be expected. The fragmentation pattern would likely be dominated by the loss of the stable tert-butyl carbocation.
A very prominent peak would be expected at m/z = 203, corresponding to the loss of the tert-butyl group ([M - 56]⁺).
Subsequent loss of carbon dioxide from this fragment could yield a peak at m/z = 159.
Another characteristic fragmentation would be the cleavage of the entire acetate side chain, leading to a fragment corresponding to the 3-formylindole cation at m/z = 144.
The tert-butyl cation itself would produce a strong signal at m/z = 57.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 259 | [M]⁺ (Molecular Ion) |
| 203 | [M - C₄H₈]⁺ |
| 144 | [3-formylindole]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Currently, there is no published crystal structure for this compound in the searched scientific literature. If a suitable single crystal could be grown, this analysis would unequivocally confirm the connectivity of the atoms. It would also reveal the planarity of the indole ring system and the orientation of the N-acetate and C-3 formyl substituents relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the solid state.
Other Spectroscopic Methods for Complementary Structural Information
While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural data for this compound, other advanced spectroscopic techniques offer deeper insights into its molecular structure, mass, and solid-state conformation. Mass spectrometry and X-ray crystallography, in particular, are powerful tools for unambiguous structure confirmation and detailed three-dimensional analysis.
Mass Spectrometry
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₅H₁₇NO₃, by providing a highly accurate mass measurement.
The fragmentation of this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways, predictable from the fragmentation of simpler indole derivatives. acs.org The parent indole-3-carboxaldehyde (B46971), for instance, exhibits a characteristic fragmentation pattern that can be used as a basis for interpreting the mass spectrum of its derivatives. nih.govnist.gov
A primary fragmentation pathway for this compound would involve the loss of the tert-butyl group, a stable carbocation, from the ester moiety. This would result in a significant peak corresponding to the loss of 56 Da (C₄H₈). Another prominent fragmentation would be the cleavage of the entire tert-butoxycarbonylmethyl group at the N-1 position of the indole ring.
Predicted Fragmentation Pattern of this compound:
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M - C₄H₈]⁺• | Ion resulting from the loss of isobutylene (B52900) | Cleavage of the tert-butyl group |
| [M - C₄H₉O₂]⁺ | Indole-3-carboxaldehyde cation | Loss of the entire ester side chain |
| [C₉H₆NO]⁺ | Indolyl-3-carbonyl cation | Loss of the N-substituent and hydrogen |
| [C₈H₆N]⁺ | Indolyl cation | Decarbonylation of the indolyl-3-carbonyl cation |
This table is predictive and based on established fragmentation patterns of related indole and ester compounds.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related indole derivatives allows for a detailed prediction of its solid-state structure. nih.gov
For instance, the crystal structure of propyl 2-(1H-indol-3-yl)acetate reveals key details about the conformation of the acetate group relative to the indole ring. nih.gov In this related compound, the acetate group is not coplanar with the indole ring system. A similar non-planar arrangement would be expected for this compound, influenced by the steric bulk of the tert-butyl group.
Expected Crystallographic Parameters and Interactions for this compound:
| Parameter | Expected Observation | Rationale based on Analogous Structures |
| Molecular Conformation | Non-planar arrangement between the indole ring and the acetate side chain. | Steric hindrance from the bulky tert-butyl group and electronic effects. |
| Crystal System | Likely monoclinic or orthorhombic. | Common crystal systems for organic molecules of similar size and complexity. |
| Intermolecular Interactions | C-H···O hydrogen bonds involving the formyl and ester carbonyl groups. | Presence of strong hydrogen bond acceptors. |
| π-π stacking of the indole rings. | Aromatic nature of the indole core. |
These advanced spectroscopic and crystallographic methods, while not always as readily available as NMR or IR, provide an indispensable level of detail for the complete structural elucidation of this compound and its derivatives, confirming connectivity and revealing the subtleties of its three-dimensional structure and intermolecular interactions.
Computational and Theoretical Studies on Tert Butyl 2 3 Formyl 1h Indol 1 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide fundamental insights into its molecular properties. arabjchem.orgacs.org
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this molecule, the formyl group's oxygen and the ester carbonyl oxygen would be expected nucleophilic centers, while the formyl carbon and aromatic protons would be electrophilic.
These computational results help predict how the molecule will interact with other reagents. For instance, the calculated electronic properties can suggest its susceptibility to electrophilic aromatic substitution, nucleophilic addition at the formyl group, or reactions involving the N-substituted acetate (B1210297) moiety. nih.gov
Illustrative Data from DFT Calculations: This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound. Actual values would require specific computation.
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |
| Electron Affinity | 1.5 eV | Energy released when an electron is added |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
Mechanistic Investigations of Reaction Pathways via Computational Modeling
Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing a detailed view of transition states and intermediates that are often difficult to observe experimentally. For this compound, these methods could be applied to investigate various transformations.
For example, the synthesis of this compound often involves the N-alkylation of indole-3-carboxaldehyde (B46971). Computational models can elucidate the reaction pathway of this alkylation, comparing the energy barriers for different reagents and catalysts to optimize reaction conditions. Similarly, the reactivity of the formyl group in reactions like condensation or oxidation can be modeled. researchgate.net
By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy pathway. This involves locating the geometry of transition states and calculating their activation energies. For instance, in a palladium-catalyzed cross-coupling reaction involving the indole (B1671886) ring, computational modeling could clarify the oxidative addition, transmetalation, and reductive elimination steps, providing insights into ligand effects and regioselectivity. researchgate.net
Conformation Analysis and Stereochemical Predictions
The three-dimensional structure of this compound is crucial to its reactivity and interactions. The molecule possesses several rotatable bonds, leading to different possible conformations. The key rotational barriers would be around the N1-CH2 (indole-acetate) bond and the C3-CHO (indole-formyl) bond.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search to identify the most stable, low-energy conformers. Studies on related N-substituted indoles have shown that hindered rotation around the bond connecting the substituent to the indole nitrogen can lead to distinct, stable conformers (rotamers). mdpi.com For the target molecule, the orientation of the bulky tert-butyl acetate group relative to the indole plane would be a primary focus of such a study.
Similarly, the orientation of the formyl group at the C3 position can be investigated. The relative energies of conformers where the formyl group is oriented towards or away from the C2 position of the indole ring can be calculated. These conformational preferences can influence the molecule's crystal packing and its accessibility for reaction at different sites. Quantum chemical calculations on the parent molecule, tert-butyl acetate, have identified two primary conformers, one with Cs symmetry and another with C1 symmetry, indicating that the ester group itself has distinct spatial arrangements. researchgate.net
Illustrative Rotational Energy Barrier Data: This table provides hypothetical energy values for rotational barriers in this compound to demonstrate the type of data generated from conformational analysis.
| Rotatable Bond | Conformer Type | Relative Energy (kcal/mol) (Illustrative) | Description |
| N1-CH₂ (Indole-Acetate) | Global Minimum | 0.0 | Most stable orientation of the acetate group. |
| N1-CH₂ (Indole-Acetate) | Transition State | 8.5 | Energy barrier to rotate the acetate group. |
| C3-CHO (Indole-Formyl) | s-trans | 0.0 | Formyl C=O pointing away from C2. |
| C3-CHO (Indole-Formyl) | s-cis | 1.2 | Formyl C=O pointing towards C2. |
| C3-CHO (Indole-Formyl) | Transition State | 4.5 | Energy barrier for formyl group rotation. |
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding direct physical properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their properties. While no specific QSPR models for this compound have been identified, numerous studies have developed such models for the broader class of indole derivatives to predict properties related to biological activity or chromatographic behavior.
A QSPR study on this compound would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological: Describing atomic connectivity.
Geometrical: Relating to the 3D shape of the molecule.
Electronic: Including parameters like partial charges, dipole moment, and HOMO/LUMO energies.
Hydrophobic: Such as the logarithm of the partition coefficient (LogP).
These descriptors would then be used to build a mathematical model (e.g., using multiple linear regression) that correlates them with a property of interest, such as receptor binding affinity or antioxidant activity. Such models are valuable in medicinal chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. For indole derivatives, QSPR studies have been successfully used to model anti-proliferative, antibacterial, and urease inhibitory activities. mdpi.com
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Insights
The exploration of tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate has provided significant insights into its synthesis and reactivity, positioning it as a valuable building block in organic chemistry. The primary synthetic route to this compound and its analogs involves the Vilsmeier-Haack formylation of the corresponding N-substituted indole (B1671886) acetate (B1210297). For instance, the synthesis of the closely related 2-(3-formyl-1H-indol-1-yl)ethyl acetate is achieved by treating 2-(1H-indol-1-yl)ethyl acetate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov This electrophilic substitution reaction selectively introduces a formyl group at the electron-rich C3 position of the indole nucleus. The tert-butyl ester group, being sterically bulky, is expected to be stable under these conditions, ensuring the integrity of the acetate moiety.
From a reactivity perspective, the compound features two key functional groups ripe for chemical modification: the aldehyde at the C3 position and the tert-butyl acetate group at the N1 position. The aldehyde function imparts typical electrophilic character, making it susceptible to nucleophilic attack. This opens avenues for a wide array of transformations, including but not limited to, reductive amination, Wittig reactions, and various condensation reactions to construct more complex molecular architectures. The N-acetic acid side chain, protected as a tert-butyl ester, offers a handle for further functionalization upon deprotection, allowing for the introduction of diverse substituents or for linking to other molecular scaffolds.
Unexplored Avenues in Transformative Chemistry
Despite the foundational knowledge of its synthesis and basic reactivity, numerous avenues for the transformative chemistry of this compound remain largely unexplored. The dual functionality of the molecule presents a platform for developing novel multicomponent reactions. For example, the aldehyde could participate in Passerini or Ugi reactions, incorporating the indole core into complex, polyfunctionalized molecules in a single step.
Furthermore, the reactivity of the indole C2 position, while less favored for electrophilic substitution, could be exploited through modern synthetic methodologies. Directed metalation-trapping sequences, initiated by the coordination of a strong base to the N1-acetate group, could enable selective functionalization at the C2 position, leading to a diverse array of 2,3-disubstituted indole derivatives. The exploration of photochemical transformations of the formylindole core also represents a promising, yet uncharted, territory that could lead to novel molecular rearrangements and cycloaddition products.
Potential for Further Development as a Versatile Synthetic Intermediate
The inherent structural features of this compound underscore its significant potential for further development as a versatile synthetic intermediate. The aldehyde group can serve as a linchpin for the construction of various heterocyclic systems fused to the indole core. For example, condensation with hydrazines, hydroxylamines, or amidines could yield pyrazole, isoxazole, or pyrimidine (B1678525) rings, respectively, appended to the indole scaffold.
Moreover, the N-acetic acid side chain provides a strategic point for modification. Following the selective deprotection of the tert-butyl group, the resulting carboxylic acid can be engaged in amide bond formations, esterifications, or converted to other functional groups. This versatility allows for the synthesis of libraries of indole-based compounds with diverse functionalities, which could be valuable in medicinal chemistry and materials science. The orthogonal reactivity of the formyl group and the deprotected acetic acid would enable sequential and controlled elaboration of the molecule.
Integration into Novel Catalytic Systems and Methodologies
Looking forward, the integration of this compound and its derivatives into novel catalytic systems and methodologies presents an exciting frontier. The indole nitrogen and the oxygen atoms of the acetate and formyl groups could act as coordination sites for metal catalysts. This could enable the development of novel indole-based ligands for asymmetric catalysis, where the chiral environment around the metal center is influenced by the rigid indole backbone.
Additionally, the formyl group itself can participate in organocatalysis. For instance, it could be a precursor to N-heterocyclic carbene (NHC) catalysts upon appropriate functionalization. The development of indole-annulated NHCs derived from this intermediate could lead to catalysts with unique steric and electronic properties, potentially enabling novel reactivity and selectivity in a range of chemical transformations. The exploration of its role in biocatalysis, for example as a substrate for engineered enzymes, also holds considerable promise for the development of green and sustainable synthetic processes.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-(3-formyl-1H-indol-1-yl)acetate, and how can reaction yields be optimized?
The synthesis typically involves functionalizing the indole core at the 3-position with a formyl group, followed by alkylation of the indole nitrogen with a tert-butyl ester-protected acetic acid derivative. Key steps include:
- Indole formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective 3-formylation of the indole ring.
- N-alkylation : React 3-formylindole with tert-butyl bromoacetate under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF).
- Yield optimization : Control moisture (use inert atmosphere), monitor reaction progression via TLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate). Low yields in alkylation may arise from steric hindrance; increasing reaction temperature (60–80°C) or using phase-transfer catalysts (e.g., TBAB) can improve efficiency .
Q. What safety protocols are critical when handling this compound?
Safety data sheets (SDS) classify this compound as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) and irritant (skin/eyes). Key precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling.
- Engineering controls : Work in a fume hood to minimize inhalation risks.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Note that chronic toxicity data are unavailable, necessitating adherence to the precautionary principle .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Compare ¹H/¹³C NMR spectra with literature data. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the tert-butyl group shows a singlet at δ 1.4–1.5 ppm .
- Mass spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in dichloromethane/hexane) and refine using programs like SHELXL .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Contradictions between observed and predicted spectral data may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:
- Cross-validation : Compare NMR data with computational predictions (DFT or molecular modeling).
- Variable-temperature NMR : Probe dynamic processes (e.g., rotamers) by acquiring spectra at different temperatures.
- High-resolution MS : Rule out isotopic or adduct interference.
- Crystallographic refinement : Use SHELX to model disorder or alternative conformations .
Q. What experimental strategies resolve low yields in the N-alkylation step of 3-formylindole?
Low yields often stem from competing side reactions (e.g., hydrolysis of the tert-butyl ester or incomplete alkylation). Solutions include:
- Protecting group alternatives : Replace tert-butyl with more stable esters (e.g., benzyl) during synthesis.
- Catalytic optimization : Employ Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) for challenging substrates.
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the indole nitrogen .
Q. How should conflicting toxicity data from different SDS sources be managed in risk assessments?
Discrepancies in SDS toxicity classifications (e.g., Category 4 vs. Category 2 for skin irritation) require:
- Data triangulation : Consult multiple SDS (e.g., Key Organics, Sigma-Aldrich) and peer-reviewed toxicology studies.
- In-house testing : Conduct acute toxicity assays (e.g., OECD Guideline 423) for definitive classification.
- Hierarchical risk mitigation : Assume the highest hazard level reported until additional data are available .
Q. What role does this compound play in synthesizing bioactive indole derivatives?
The 3-formylindole moiety serves as a versatile intermediate for:
- Schiff base formation : Condense with amines to generate imine-linked prodrugs or metal-chelating ligands.
- Heterocyclic annulation : React with hydrazines or hydroxylamine to form pyrazoles or isoxazoles, common in kinase inhibitors.
- Cross-coupling : Participate in Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the formyl position .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
The tert-butyl group introduces steric bulk, complicating crystal packing. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
